molecular formula C16H16O5 B12315994 1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-

1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-

Cat. No.: B12315994
M. Wt: 288.29 g/mol
InChI Key: UNNKKUDWEASWDN-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound is a derivative of naphthoquinone and is characterized by the presence of hydroxyl groups and a hydroxy-methyl-pentenyl side chain. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)- typically involves multi-step organic reactions. One common method includes the oxidation of naphthalene derivatives followed by specific functional group modifications to introduce the hydroxy and methyl-pentenyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using naphthalene as a starting material. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinone structure to form hydroquinones.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of naphthoquinone with modified functional groups, which can be tailored for specific applications.

Scientific Research Applications

1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Oxidative Stress: Induces oxidative stress in cells, leading to cell death.

    Mitochondrial Pathways: Activates mitochondrial apoptosis-inducing factors.

    Microtubule Depolymerization: Interferes with microtubule function, disrupting cell division.

    Lysosomal Function: Affects lysosomal function, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone structure without hydroxyl or methyl-pentenyl groups.

    5,8-Dihydroxy-1,4-naphthoquinone: Lacks the hydroxy-methyl-pentenyl side chain.

    2-Bromo-5-hydroxy-1,4-naphthoquinone: Contains a bromine atom instead of the hydroxy-methyl-pentenyl group.

Uniqueness

1,4-Naphthalenedione,5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a versatile compound for various applications.

Biological Activity

1,4-Naphthalenedione, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, also known as naphthazarin, is a naphthoquinone derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail its biological activity based on recent research findings.

  • Molecular Formula : C16H16O5
  • Molecular Weight : 288.295 g/mol
  • CAS Number : Not specified in the sources but related to naphthoquinones.

Mechanisms of Biological Activity

Naphthoquinones like naphthazarin exert their biological effects through several mechanisms:

  • Redox Cycling : Naphthoquinones can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This property is particularly relevant in cancer therapy, where ROS can induce apoptosis in tumor cells .
  • Covalent Modification : These compounds can covalently modify nucleophilic sites on proteins, including thiol groups, which can alter protein function and cellular signaling pathways .
  • Inhibition of Enzyme Activity : Naphthazarin has been shown to inhibit catalase activity, affecting cellular antioxidant defenses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthazarin derivatives. For instance:

  • A study evaluated the cytotoxic effects of various naphthoquinone derivatives against squamous cancer cell lines (SCC-9 and SCC-25) and submandibular gland cancer (A-253). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than 100 µM .
  • Another investigation focused on the combined effects of 1,4-naphthoquinone and naphthazarin on maize seedlings, demonstrating that both compounds inhibited auxin-induced growth and increased lipid peroxidation at low concentrations (0.1 to 10 nM) .

Antimicrobial Activity

Naphthazarin has also shown promise as an antimicrobial agent:

  • In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to modulate oxidative stress:

  • Research indicates that naphthazarin can decrease nitric oxide production in LPS-stimulated macrophages, suggesting a potential role in reducing inflammation .

Study on Cytotoxicity

A specific study investigated the cytotoxic activity of 5,8-dihydroxy-1,4-naphthoquinone derivatives on mouse Neuro-2a neuroblastoma cells. The findings revealed that certain derivatives provided protection against neurotoxic damage while exhibiting significant cytotoxicity towards cancer cells .

Plant Growth Inhibition Study

In another study involving maize seedlings, the effects of naphthazarin were assessed concerning growth inhibition and oxidative stress induction. The results indicated that both naphthoquinones significantly inhibited growth parameters while altering catalase activity and lipid peroxidation levels .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism Reference
AnticancerCytotoxicity against SCC linesInduction of apoptosis via ROS generation
AntimicrobialEffective against bacterial strainsMembrane disruption
Anti-inflammatoryDecreased nitric oxide productionModulation of oxidative stress
Growth InhibitionReduced growth in maize seedlingsInhibition of auxin-induced growth

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

5,8-dihydroxy-6-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3

InChI Key

UNNKKUDWEASWDN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C

Origin of Product

United States

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